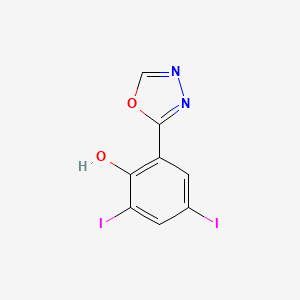
5,15-Bis(4-bromophenyl)porphyrin
Vue d'ensemble
Description
5,15-Bis(4-bromophenyl)porphyrin is a type of porphyrin compound . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The study reports the synthesis of the 5,15-bis (4-hydroxyphenyl)-10,20-bis (4-carboxyphenyl)porphyrin (BBP) moiety, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The study reports the synthesis of the 5,15-bis (4-hydroxyphenyl)-10,20-bis (4-carboxyphenyl)porphyrin (BBP) moiety, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Applications De Recherche Scientifique
Applications in Optoelectronic and Semiconductor Materials
5,15-Bis(4-bromophenyl)porphyrin and its derivatives have been explored for their potential in the field of optoelectronics and semiconductors. For instance, the synthesis and redox properties of superbenzene porphyrin conjugates, including a derivative with 5,15-bis(3,5-di-tert-butylphenyl) groups, have shown promising applications in materials like nonlinear optical materials and semiconductors (Nisa et al., 2020). The conjugates exhibit intense electronic communication and stability, beneficial for optoelectronic applications.
Self-Assembly and Structural Applications
Another significant application is in the self-assembly and formation of nanostructures. For instance, studies on ferrocene–porphyrin derivatives, including a 5,15-bis(ferrocenyl) variant, have demonstrated their ability to self-assemble into nanospheres and nanobelts, which are valuable for semiconductor properties (Zhu et al., 2011). These structures are primarily due to intermolecular interactions, which are pivotal in materials science.
Photovoltaic and Electrochromic Applications
The porphyrin derivatives are also being researched for their application in photovoltaic and electrochromic materials. A study on asymmetric porphyrins, including a 5,15-bis variant, showed their potential in the electrochemical formation of conducting polymeric films. These films exhibited color changes upon oxidation and are promising candidates for optoelectronic devices (Durantini et al., 2012).
Molecular Recognition and Drug Delivery
This compound and its analogs have shown potential in molecular recognition and drug delivery. For example, Co(III)-porphyrins with 5,15-bis substituents have been studied for their selective binding ability towards imidazole derivatives, which is crucial in developing effective receptors for drug delivery (Mamardashvili et al., 2021).
Catalysis
In the realm of catalysis, mono-pincer-mono-porphyrin complexes, including this compound, have been synthesized and found effective in dual catalysis and supramolecular aggregation of catalyst-substrate complexes. This property is vital for enhancing the rate of catalytic reactions (Suijkerbuijk et al., 2010).
Fluorescent Detectors and Photodynamic Therapy
Porphyrin derivatives, including 5,15-bis variants, have been evaluated as fluorescent detectors for metal cations and are being explored for their applications in photodynamic therapy. Their ability to quench fluorescence in the presence of specific metal ions makes them suitable as molecular probes (Yakushev et al., 2018).
Mécanisme D'action
Orientations Futures
The future directions for the research and application of 5,15-Bis(4-bromophenyl)porphyrin could involve its use in the construction of porphyrin-based conjugated organic polymers with dual metal sites for highly active and selective visible-light-driven reduction of CO2 to CO . This represents a promising avenue for the development of sustainable energy solutions.
Propriétés
IUPAC Name |
5,15-bis(4-bromophenyl)-21,22-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br2N4/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGGGFHYKDWYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)Br)C=C4)N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




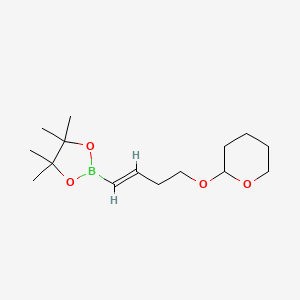
![Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B3327105.png)
![tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3327106.png)
![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)

![7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3327120.png)
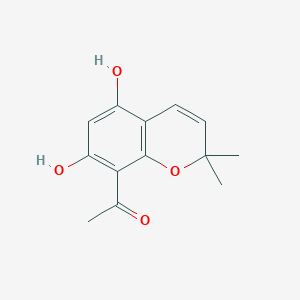
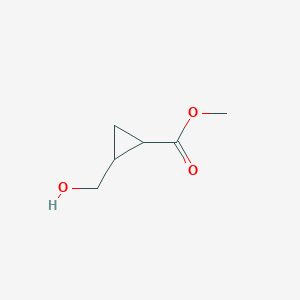
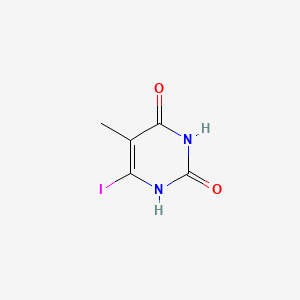
![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)
![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)

